Diastereomer-Specific Conformational Control: K(trans/cis) Shift from 1.5 to 7.0
In a model tetrapeptide Ac-TYXN-NH2, the replacement of the natural proline (X) with a trans-4-fluoroproline residue shifts the trans/cis amide bond equilibrium constant (Ktrans/cis) from 1.5 for the cis-isomer to 7.0 for the trans-isomer [1]. This demonstrates the (2S,4R) diastereomer's powerful ability to preorganize peptide backbone geometry in a way that the cis-isomer cannot.
| Evidence Dimension | Amide bond trans/cis equilibrium constant (Ktrans/cis) |
|---|---|
| Target Compound Data | 7.0 (for trans-4-fluoroproline) |
| Comparator Or Baseline | 1.5 (for cis-4-fluoroproline) |
| Quantified Difference | 4.7-fold higher preference for the trans conformation |
| Conditions | Measured by NMR for the peptide Ac-TYXN-NH2 (X = fluoroproline) in aqueous buffer [1]. |
Why This Matters
This ~5-fold difference directly quantifies the unique conformational bias imparted by this specific diastereomer, which is critical for designing peptides with predictable, stable secondary structures.
- [1] Thomas, K. M.; Naduthambi, D.; Tririya, G.; Zondlo, N. J. Proline Editing: A Divergent Strategy for the Synthesis of Conformationally Diverse Peptides. Org. Lett. 2005, 7, 2397–2399. View Source
